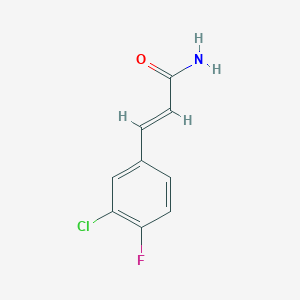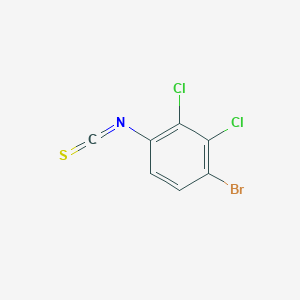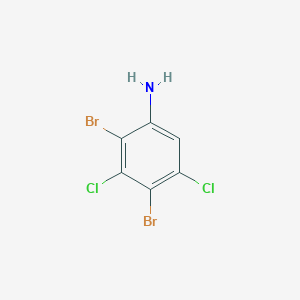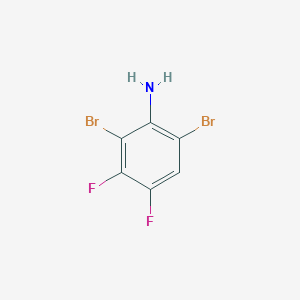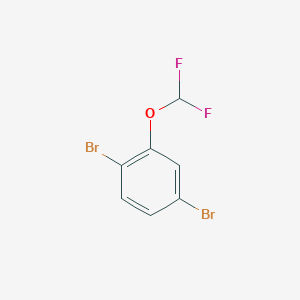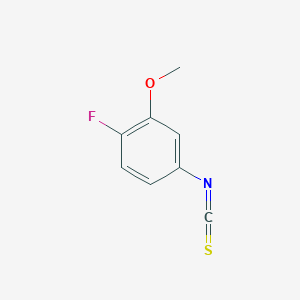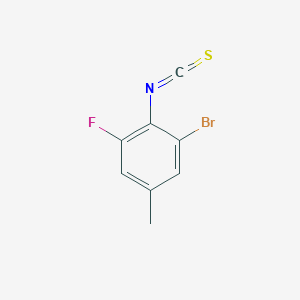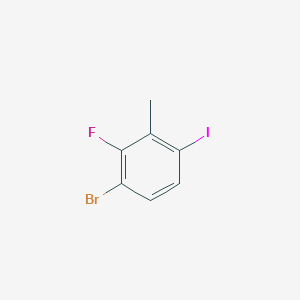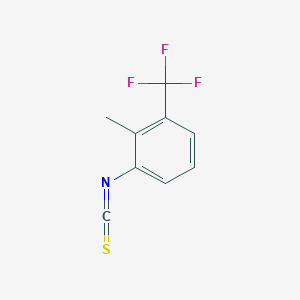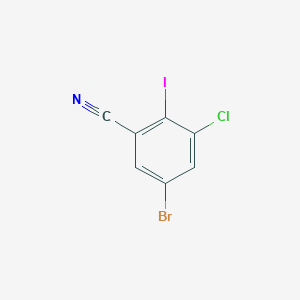
5-Bromo-3-chloro-2-iodobenzonitrile
Übersicht
Beschreibung
5-Bromo-3-chloro-2-iodobenzonitrile is a chemical compound with the molecular formula C7H2BrClIN and a molecular weight of 342.36 . It is used in research and has various applications in the field of chemistry .
Molecular Structure Analysis
The molecular structure of 5-Bromo-3-chloro-2-iodobenzonitrile consists of a benzene ring substituted with a bromine atom, a chlorine atom, an iodine atom, and a nitrile group . The exact positions of these substituents on the benzene ring can be represented by the SMILES notation: N#CC1=CC(Br)=CC(Cl)=C1I .Physical And Chemical Properties Analysis
5-Bromo-3-chloro-2-iodobenzonitrile has a molecular weight of 342.36 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.Wissenschaftliche Forschungsanwendungen
Structural Analysis and Bending Properties
Research on the bending properties and structural analysis of halobenzonitriles, such as 5-Bromo-3-chloro-2-iodobenzonitrile, has shown that the flexibility and mechanical behavior of these compounds can vary significantly depending on their halogen substitution pattern. Studies reveal that the presence of different halogens (iodine, bromine, chlorine) in benzonitrile derivatives influences their bending properties and crystal packing, attributed to variations in halogen bonding and molecular geometry. These findings suggest potential applications in materials science, where the mechanical and structural properties of halogen-substituted benzonitriles could be tailored for specific uses (Veluthaparambath et al., 2022).
Photochemistry and Reactivity
In the domain of photochemistry, the behavior of halogen-substituted benzonitriles under light exposure has been extensively studied. Research demonstrates that these compounds undergo various photochemical reactions, leading to the formation of reactive intermediates and photoproducts. Such studies are crucial for understanding the environmental fate of these chemicals, as well as their potential applications in the development of photoresponsive materials and in the synthesis of complex organic molecules. The effects of CN substitution on the photochemical reactivity of halogenated phenols have been particularly noted, offering insights into how different substituents affect the efficiency and outcome of photoreactions (Bonnichon et al., 1999).
Non-Linear Optical Properties
The investigation of non-linear optical (NLO) properties of halogen-substituted benzonitriles has revealed significant potential in the development of materials for optoelectronic applications. Studies on compounds like 5-Bromo-2-methoxybenzonitrile, a structural analog of 5-Bromo-3-chloro-2-iodobenzonitrile, highlight the importance of understanding the electronic and geometric structure for enhancing NLO properties. Such research contributes to the advancement of optical technologies, including frequency doubling and second harmonic generation, which are pivotal in telecommunications and information processing (Kumar & Raman, 2017).
Synthesis and Chemical Transformations
The synthetic applications of 5-Bromo-3-chloro-2-iodobenzonitrile and related compounds have been explored in various contexts, ranging from the preparation of complex organic molecules to the development of intermediates for pharmaceuticals and agrochemicals. Research into the synthetic pathways, including halogenation, cyanation, and functional group transformations, underpins the versatility of these compounds in organic synthesis. This includes their role as key intermediates in the production of a wide array of derivatives with potential biological activity or material properties (Fan-hao, 2012).
Eigenschaften
IUPAC Name |
5-bromo-3-chloro-2-iodobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClIN/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXCHLAUBNJQHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)I)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-chloro-2-iodobenzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



